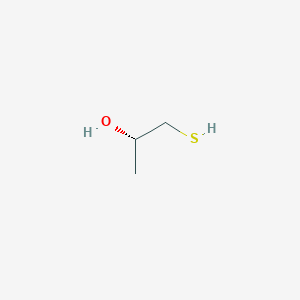

(2S)-1-sulfanylpropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-sulfanylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETFXNFGOYOOSP-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120158-17-0 | |

| Record name | (2S)-1-sulfanylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Chiral Thiol Alcohols in Organic Synthesis and Stereochemistry

Chiral thiol-alcohols are a class of compounds that have garnered considerable attention in organic synthesis due to their dual functionality and stereochemical properties. The presence of both a nucleophilic thiol group and a versatile alcohol group within the same molecule allows for a wide range of chemical transformations.

The stereochemistry of these molecules is crucial. A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. iupac.org The development of methods to synthesize optically active thiol derivatives is a significant area of research. rsc.org Chiral thiol-alcohols can serve as valuable building blocks, introducing a specific stereocenter into a target molecule, which is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.

Furthermore, the thiol and alcohol moieties can act as coordinating groups in asymmetric catalysis. Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions. For instance, novel thiolated amino alcohols have been successfully used as chiral ligands in copper-catalyzed asymmetric nitro-aldol (Henry) reactions, achieving good to excellent yields and high enantioselectivities. researchgate.net Similarly, chiral amino alcohols derived from camphor (B46023) have been employed as ligands in copper-catalyzed asymmetric Henry reactions. researchgate.net The ability of the sulfur and oxygen atoms to bind to a metal center in a defined spatial arrangement creates a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other. This principle is fundamental to modern asymmetric synthesis, enabling the efficient construction of complex chiral molecules. rsc.org

Overview of 1 Sulfanylpropan 2 Ol Derivatives As Key Intermediates

Biocatalytic and Chemoenzymatic Synthesis of Chiral 1-Sulfanylpropan-2-ols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov The synthesis of chiral 1-sulfanylpropan-2-ols has particularly benefited from enzymatic approaches, which can overcome challenges associated with chemo-, regio-, and enantioselectivity. nih.govrsc.org

Enantiocomplementary Bioreductions of 1-(Arylsulfanyl)propan-2-ones.mdpi.commdpi.com

A highly effective strategy for producing enantiopure 1-sulfanylpropan-2-ols is the enantiocomplementary bioreduction of prochiral 1-(arylsulfanyl)propan-2-ones. mdpi.commdpi.com This method utilizes biocatalysts that can selectively produce either the (S) or (R) enantiomer of the target alcohol from the same ketone substrate. mdpi.commdpi.com

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to their corresponding alcohols. mdpi.com The stereoselectivity of KREDs is crucial for producing enantiomerically pure alcohols. researchgate.net In the synthesis of chiral 1-sulfanylpropan-2-ols, KREDs that follow Prelog's rule typically yield the (S)-alcohol, while anti-Prelog KREDs produce the (R)-alcohol. mdpi.comresearchgate.net

Studies have demonstrated the successful use of a variety of KREDs for the bioreduction of 1-(arylsulfanyl)propan-2-ones. For instance, KREDs from Candida parapsilosis and Rhodococcus aetherivorans have shown high selectivity for the (S)-enantiomer, while the ADH from Lactobacillus kefir is effective in producing the (R)-enantiomer. mdpi.commdpi.com These bioreductions often achieve excellent conversions (60-99%) and high enantiomeric excess (ee > 95%). mdpi.comresearchgate.net

Table 1: Examples of KREDs in the Bioreduction of 1-(Arylsulfanyl)propan-2-ones

| KRED Source Organism | Enantiomeric Product | Reference |

| Candida parapsilosis (WY12) | (S)-1-(arylsulfanyl)propan-2-ols | mdpi.comresearchgate.net |

| Pichia carsonii (WY1) | (S)-1-(arylsulfanyl)propan-2-ols | mdpi.comresearchgate.net |

| Lodderomyces elongisporus (WY2) | (S)-1-(arylsulfanyl)propan-2-ols | mdpi.comresearchgate.net |

| Rhodococcus aetherivorans (RaADH) | (S)-1-(arylsulfanyl)propan-2-ols | mdpi.comresearchgate.net |

| Lactobacillus kefir (LkADH) | (R)-1-(arylsulfanyl)propan-2-ols | mdpi.commdpi.com |

While isolated enzymes can be used, whole-cell biocatalysis is often preferred for practical applications. mdpi.com Using whole cells eliminates the need for costly and time-consuming enzyme purification. mdpi.com Furthermore, whole cells provide a natural and stable environment for the enzymes and, crucially, contain endogenous systems for cofactor regeneration. mdpi.compsu.edu

KRED-catalyzed reductions are dependent on nicotinamide (B372718) cofactors, typically NADH or NADPH. acs.org The regeneration of these cofactors is essential for driving the reaction to completion. psu.edu In whole-cell systems, this is often achieved by adding a simple and inexpensive co-substrate, such as glucose or isopropanol. mdpi.compsu.eduacs.org The metabolism of the co-substrate by the host cell regenerates the required cofactor, allowing the primary reduction reaction to proceed efficiently. mdpi.compsu.edu Recombinant E. coli strains are commonly engineered to co-express both the desired KRED and an enzyme for cofactor regeneration, such as glucose dehydrogenase, further enhancing the efficiency of the system. acs.orgrsc.org

Strategies for Achieving High Enantiomeric Purity.mdpi.commdpi.com

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral compounds. Several strategies are employed in biocatalytic reductions to maximize the enantiomeric excess (ee) of the desired product.

The primary strategy is the careful selection of the biocatalyst. mdpi.com Screening a diverse range of microorganisms or a panel of purified KREDs can identify enzymes with the desired stereoselectivity for a specific substrate. mdpi.com For example, in the reduction of 1-(arylsulfanyl)propan-2-ones, different yeast strains and recombinant ADHs have been screened to find the most effective catalysts for producing either the (S) or (R) enantiomer with high ee. mdpi.com

Another approach is the optimization of reaction conditions. Factors such as pH, temperature, and the choice of co-substrate and solvent can influence the stereochemical outcome of a bioreduction. mdpi.com In some cases, manipulating the reaction medium, for instance by using deep eutectic solvents (DESs) instead of water, can even invert the enantioselectivity of a biocatalyst. mdpi.com

Furthermore, dynamic kinetic resolution (DKR) can be employed to theoretically achieve a 100% yield of a single enantiomer from a racemic starting material. acs.org In a DKR, one enantiomer of a racemate is selectively transformed by a biocatalyst, while the other enantiomer is continuously racemized in situ. sciforum.net This can be achieved by combining an enantioselective enzyme with a chemical or enzymatic racemization catalyst. rsc.org

Chemical Synthesis Pathways

While biocatalytic methods offer significant advantages, traditional chemical synthesis routes remain relevant for the production of 1-sulfanylpropan-2-ol and its analogs.

Acid-Catalyzed Additions Involving Hydrogen Sulfide (B99878) to Ketones.researchgate.net

A direct method for the synthesis of certain sulfanyl (B85325) alcohols involves the acid-catalyzed addition of hydrogen sulfide to a ketone. researchgate.net This approach has been successfully applied to the synthesis of 1,1,1-trichloro-2-sulfanylpropan-2-ol and 1,1,3-tribromo-2-sulfanylpropan-2-ol from their corresponding ketones. researchgate.net The reaction proceeds by activating the carbonyl group of the ketone with an acid catalyst, making it more susceptible to nucleophilic attack by hydrogen sulfide. However, the stability of the resulting hydroxy thiols can be a concern. researchgate.net This method is generally less common for the synthesis of this compound itself due to the challenges in achieving enantioselectivity without a chiral catalyst.

Reduction of Ketone Precursors to Alcohols

The synthesis of 1-sulfanylpropan-2-ol and its analogs frequently involves the reduction of a ketone precursor, namely 1-sulfanylpropan-2-one or its derivatives. This transformation from a ketone to a secondary alcohol is a fundamental step in achieving the desired molecular structure. libretexts.org Both chemical and biocatalytic methods are employed to achieve this reduction, with the choice of method influencing the stereochemical outcome of the product.

Chemical reduction using sodium borohydride (B1222165) (NaBH₄) is a common method for producing racemic mixtures of these alcohols. mdpi.com The process typically involves adding sodium borohydride to a solution of the ketone precursor (e.g., 1-(arylsulfanyl)propan-2-one) in an alcohol solvent like methanol (B129727) at a reduced temperature (0 °C). mdpi.com After the reaction, the mixture is quenched, often with an acid, and the product is extracted. mdpi.com While effective for producing the alcohol, this method does not selectively produce one enantiomer over the other, resulting in a racemic product. mdpi.com The general reaction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon of the ketone. libretexts.org

For the stereoselective synthesis of this compound analogs, biocatalytic reduction using ketoreductases (KREDs) is a highly effective strategy. mdpi.com These enzymes, often used in the form of whole microbial cells, can exhibit high enantioselectivity, producing predominantly one enantiomer. mdpi.comresearchgate.net Many KREDs from yeast strains such as Pichia carsonii and Candida norvegica follow Prelog's rule, catalyzing the formation of (S)-alcohols from the corresponding ketones with excellent enantiomeric excess (ee > 99%). mdpi.com In a typical bioreduction, the ketone substrate is incubated with the whole-cell biocatalyst, leading to the desired chiral alcohol. mdpi.comresearchgate.net The efficiency of these bioreductions can be very high, with some reactions reaching over 90% conversion and >99% ee. researchgate.net

The table below summarizes the results of the bioreduction of various substituted 1-(arylsulfanyl)propan-2-ones to the corresponding (S)-alcohols using a specific yeast strain. mdpi.com

Table 1: Bioreduction of Ketone Precursors to (S)-Alcohols using P. carsonii (WY1)

| Substrate (Ketone) | Product ((S)-Alcohol) | Conversion (8h) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1-(Phenylsulfanyl)propan-2-one | (S)-1-(Phenylsulfanyl)propan-2-ol | >99% | >99% |

| 1-[(4-Methylphenyl)sulfanyl]propan-2-one | (S)-1-[(4-Methylphenyl)sulfanyl]propan-2-ol | >99% | >99% |

| 1-[(4-Chlorophenyl)sulfanyl]propan-2-one | (S)-1-[(4-Chlorophenyl)sulfanyl]propan-2-ol | >99% | >99% |

| 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one | (S)-1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-ol | 60% | >99% |

Data sourced from a study on enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones. mdpi.com

Integration of 1-Sulfanylpropan-2-ol as a Reagent in Multi-Step Organic Synthesis

Beyond its synthesis, 1-sulfanylpropan-2-ol serves as a valuable reagent and building block in the construction of more complex molecules. Its bifunctional nature, containing both a thiol (-SH) and a hydroxyl (-OH) group, allows it to be incorporated into larger structures through various reactions.

A notable example of its use is in the multi-step synthesis of (–)-D-conduritol B, a naturally occurring cyclitol. psu.edu In this synthetic pathway, 1-sulfanylpropan-2-ol is used to convert a protected diol into a thioketal. psu.edu Specifically, the diol starting material is reacted with three equivalents of 1-sulfanylpropan-2-ol in the presence of one equivalent of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst. The reaction is carried out in chloroform (B151607) at 45 °C for 40 minutes and proceeds with quantitative yield. psu.edu This step effectively protects the diol functionality as a stable thioketal, enabling further transformations on other parts of the molecule. psu.edu This integration demonstrates the utility of 1-sulfanylpropan-2-ol in complex organic synthesis, where it facilitates key strategic transformations. psu.edu

Synthesis of Halogenated and Variously Substituted Sulfanylpropan-2-ol Analogs

The synthesis of analogs of 1-sulfanylpropan-2-ol, particularly those bearing halogen atoms or other substituents, allows for the exploration of structure-activity relationships in various applications. These analogs are typically prepared by modifying the starting materials before the key reduction step.

One common strategy involves the synthesis of 1-(arylsulfanyl)propan-2-ols with substituents on the aromatic ring. mdpi.com This is achieved by starting with a substituted thiophenol (e.g., 4-chlorobenzenethiol or 2,5-dichlorobenzenethiol). mdpi.comresearchgate.net The thiophenol is first alkylated with chloroacetone (B47974) in the presence of a base like triethylamine (B128534) to form the corresponding substituted 1-(arylsulfanyl)propan-2-one. mdpi.com This ketone precursor is then reduced, either chemically or biocatalytically, to the desired substituted alcohol. mdpi.comresearchgate.net This approach has been used to create a range of analogs with chloro, dichloro, methyl, and methoxy (B1213986) substituents on the phenyl ring. mdpi.com

Another approach focuses on direct halogenation of the propanol (B110389) backbone. A procedure has been developed for the synthesis of trihalogenated analogs such as 1,1,1-trichloro-2-sulfanylpropan-2-ol and 1,1,3-tribromo-2-sulfanylpropan-2-ol. researchgate.net This method involves the acid-catalyzed addition of hydrogen sulfide to the corresponding halogenated ketone (e.g., 1,1,1-trichloropropan-2-one). researchgate.net This reaction provides direct access to highly halogenated hydroxy thiols. researchgate.net

The table below provides examples of synthesized substituted sulfanylpropan-2-ol analogs and their corresponding starting materials.

Table 2: Examples of Synthesized Sulfanylpropan-2-ol Analogs

| Analog | Key Starting Materials | Synthetic Method |

|---|---|---|

| 1-[(4-Chlorophenyl)sulfanyl]propan-2-ol | 4-Chlorobenzenethiol, Chloroacetone | Alkylation followed by reduction of ketone mdpi.com |

| 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-ol | 2,5-Dichlorobenzenethiol, Chloroacetone | Alkylation followed by reduction of ketone mdpi.com |

| 1,1,1-Trichloro-2-sulfanylpropan-2-ol | 1,1,1-Trichloropropan-2-one, Hydrogen sulfide | Acid-catalyzed addition of H₂S to ketone researchgate.net |

Chemical Reactivity and Transformations of 2s 1 Sulfanylpropan 2 Ol

Reactions of the Thiol (-SH) Moiety

The thiol group is the more nucleophilic and easily oxidizable of the two functional groups in (2S)-1-sulfanylpropan-2-ol. Its reactions are central to the functionalization of this molecule.

The sulfur atom in the thiol group can be selectively oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These oxidation states significantly alter the chemical properties of the molecule.

The oxidation of sulfides (the thiol would typically be derivatized or deprotonated first) to sulfoxides is a common transformation. jchemrev.comorganic-chemistry.org A variety of reagents can achieve this selectively, preventing over-oxidation to the sulfone. organic-chemistry.org Common oxidants for this purpose include hydrogen peroxide (H₂O₂), often used with catalysts, and meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org For instance, the use of 30% aqueous hydrogen peroxide in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can selectively oxidize sulfides to sulfoxides. nih.gov The choice of solvent and catalyst is crucial for selectivity. jchemrev.com For molecules with multiple functional groups, milder and more selective reagents like ammonium (B1175870) persulfate under aqueous conditions can be effective. nih.gov

Further oxidation of the resulting sulfoxide, (2S)-1-sulfinylpropan-2-ol, yields the corresponding sulfone, (2S)-1-sulfonylpropan-2-ol. researchgate.netgoogle.com Stronger oxidizing conditions or specific catalysts are required for this step. Reagents like Oxone (potassium peroxymonosulfate), permanganates, or an excess of H₂O₂ can drive the reaction to completion. jchemrev.comorganic-chemistry.org For example, a system using urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) has been shown to convert sulfides directly to sulfones without isolating the sulfoxide intermediate. organic-chemistry.org

The table below summarizes various oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones.

| Transformation | Oxidizing Agent/System | Key Features | Reference(s) |

| Sulfide (B99878) to Sulfoxide | Hydrogen Peroxide (H₂O₂) / Trifluoroacetic Acid (TFA) | High selectivity, metal-free conditions. | nih.gov |

| Sulfide to Sulfoxide | Periodic Acid (H₅IO₆) / FeCl₃ | Fast reaction times, excellent yields. | organic-chemistry.org |

| Sulfide to Sulfoxide | Ammonium Persulfate ((NH₄)₂S₂O₈) | Suitable for multifunctional compounds in aqueous solution. | nih.gov |

| Sulfide to Sulfone | Urea-Hydrogen Peroxide / Phthalic Anhydride | Metal-free, direct conversion without sulfoxide isolation. | organic-chemistry.org |

| Sulfide to Sulfone | Sodium Chlorite (NaClO₂) / Hydrochloric Acid (HCl) | Efficient in situ generation of ClO₂ as the oxidant. | mdpi.com |

| Sulfide to Sulfone | Niobium Carbide Catalyst / H₂O₂ | Efficiently affords sulfones; catalyst is reusable. | organic-chemistry.orgorganic-chemistry.org |

The thiol group, particularly in its deprotonated thiolate form (RS⁻), is an excellent ligand for various metal ions. As a soft donor, it forms stable complexes, particularly with soft or borderline metal ions such as Cd(II), Hg(II), Pb(II), and Cu(I). researchgate.nethcpgcollege.edu.in In this compound, both the thiol and the hydroxyl group can participate in coordination, allowing it to act as a bidentate ligand. This chelation enhances the stability of the resulting metal complex. scribd.com For example, the related ligand 2-mercaptoethanol (B42355) is known to form polynuclear complexes with Cadmium(II), such as [Cd₁₀(SCH₂CH₂OH)₁₆]⁴⁺, where both sulfur and oxygen atoms are involved in coordination. researchgate.net The geometry of the resulting complex is dictated by the coordination number and preferred geometry of the central metal ion. hcpgcollege.edu.in

Reactions of the Hydroxyl (-OH) Moiety

The secondary hydroxyl group in this compound exhibits typical reactivity for alcohols. numberanalytics.comsolubilityofthings.com It can undergo substitution, elimination, and oxidation. numberanalytics.com

Esterification and Etherification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. It can also be converted into an ether, for example, through the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. msu.edulibguides.com

Oxidation to a Ketone: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone, yielding 1-sulfanylpropan-2-one. solubilityofthings.com This transformation can be achieved using a variety of oxidizing agents, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more modern methods.

Stereochemical Implications in Functional Group Transformations

The stereocenter at the C2 position, which has an (S) configuration, exerts significant influence on the stereochemical outcome of reactions at the functional groups. stackexchange.com

When the thiol group is oxidized to a sulfoxide, a new stereocenter is created at the sulfur atom. This results in the formation of two diastereomers: ((S)-C, (R)-S)-1-sulfinylpropan-2-ol and ((S)-C, (S)-S)-1-sulfinylpropan-2-ol. The ratio of these diastereomers depends on the steric and electronic environment during the oxidation, a phenomenon known as 1,3-asymmetric induction. researchgate.net Further oxidation to the sulfone destroys this new stereocenter as the sulfur atom becomes achiral.

Reactions at the hydroxyl group or the thiol group can also be influenced by the existing chiral center. For instance, if a nucleophile attacks the carbonyl group of 1-sulfanylpropan-2-one (the oxidized form of the alcohol), the approach of the nucleophile to the two faces (Re and Si) of the carbonyl will be different due to the steric hindrance from the adjacent chiral center, leading to a diastereomeric excess of one of the resulting alcohol stereoisomers. libretexts.org This principle is fundamental in asymmetric synthesis, where a pre-existing stereocenter directs the formation of a new one. researchgate.net

Role of 2s 1 Sulfanylpropan 2 Ol As a Chiral Building Block and Synthetic Intermediate

Precursor in Stereoselective Synthesis of Complex Organic Molecules

(2S)-1-Sulfanylpropan-2-ol is a key starting material for the stereocontrolled synthesis of intricate organic molecules. The distinct reactivity of its thiol and hydroxyl groups can be selectively addressed to build molecular complexity.

The structural framework of this compound is ideally suited for conversion into various chiral three- and five-membered heterocyclic systems. These heterocycles are themselves important intermediates in the synthesis of pharmaceuticals and natural products. mdpi.com

Oxiranes: The synthesis of chiral oxiranes (epoxides) can be achieved from this precursor. A common strategy involves the protection of the thiol group, followed by activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate). Subsequent treatment with a base induces an intramolecular Williamson ether synthesis (SN2 reaction), where the alkoxide displaces the leaving group to form the chiral propylene (B89431) oxide derivative. The stereochemistry at the C2 position directs the formation of a specific enantiomer of the epoxide.

Thiiranes: Chiral thiiranes (episulfides) are sulfur analogs of epoxides and are valuable for introducing sulfur into molecules. thieme.de They can be synthesized from this compound through intramolecular cyclization. A typical route involves the conversion of the hydroxyl group into a good leaving group. The resulting intermediate, upon treatment with a mild base, allows the nucleophilic thiol group to displace the leaving group, forming the three-membered thiirane (B1199164) ring with retention of stereochemistry. nih.gov While the synthesis of thiiranes can be challenging, methods often involve the conversion from corresponding oxiranes using reagents like thiourea (B124793) or thiocyanate. thieme.denih.gov

Tetrahydrofurans: The synthesis of substituted chiral tetrahydrofurans is a cornerstone of natural product synthesis. orgsyn.orgmdpi.comrsc.orgrsc.org this compound can be used as a starting fragment. For instance, the thiol can be alkylated with a molecule containing a terminal double bond. The hydroxyl group can then participate in an intramolecular cyclization reaction, such as an iodoetherification, onto the alkene to form the five-membered tetrahydrofuran (B95107) ring. The stereocenter at C2 influences the diastereoselectivity of the cyclization.

Table 1: Synthesis of Chiral Heterocycles from this compound Derivatives

| Precursor Derivative | Target Heterocycle | Key Transformation |

|---|---|---|

| (S)-1-Sulfanyl-2-propyl tosylate | (R)-Propylene sulfide (B99878) (Thiirane) | Intramolecular SN2 cyclization |

| (S)-2-Hydroxypropyl sulfide derivative | Chiral Oxirane | Intramolecular Williamson ether synthesis |

| Alkylated thiol derivative | Substituted Tetrahydrofuran | Intramolecular cyclization (e.g., iodoetherification) |

Spiroketals are structural motifs found in a large number of natural products, including insect pheromones, which are of significant interest for their use in pest management. researchgate.net Sulfur-containing chiral secondary alcohols, such as β-hydroxysulfides, are established as crucial intermediates in the synthesis of these compounds. mdpi.comacs.org

The synthesis of a spiroketal typically involves the coupling of two fragments followed by a cyclization/ketalization step. This compound can serve as the chiral precursor for one of these fragments. A representative synthetic sequence would involve:

Oxidation of the secondary alcohol in this compound to the corresponding ketone, yielding (S)-1-sulfanylpropan-2-one.

Elaboration of this chiral ketone, for example, through chain extension by adding a second fragment containing a protected hydroxyl group.

The resulting sulfur-containing hydroxyketone or a related dihydroxy intermediate can then undergo acid-catalyzed cyclization to form the spiroketal ring system. The stereochemistry originating from the chiral center of the starting material guides the stereochemical outcome of the final spiroketal.

The defined stereochemistry and bifunctionality of this compound make it an excellent candidate for use as a chiral linker, connecting different parts of a larger molecule while maintaining stereochemical integrity. A notable example is its conceptual application in the synthesis of analogues of the anti-cancer drug bicalutamide. mdpi.com In such molecules, a β-hydroxysulfide unit acts as a flexible, chiral tether between aromatic rings or other functional moieties. mdpi.com The use of an enantiomerically pure linker like this compound is critical, as the biological activity of complex molecules often depends on their precise three-dimensional structure.

Application in Chiral Resolution Methodologies

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This is a critical technique in pharmaceutical science, as different enantiomers of a drug can have vastly different pharmacological effects. libretexts.org One common method is the conversion of a racemate into a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. libretexts.orgspcmc.ac.in

While direct use of this compound as a resolving agent is not widely documented, its structural motif is highly relevant to resolution strategies, particularly enzymatic kinetic resolution. In a kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture faster than the other, allowing for their separation.

For instance, a study on the resolution of the structurally analogous racemic 1-(10H-phenothiazin-10-yl)propan-2-ol employed lipase-catalyzed acylation. beilstein-journals.org In this process, Novozym 435, a commercially available lipase, was used to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. beilstein-journals.org The resulting ester and the unreacted alcohol, now enantiomerically enriched, could be easily separated. This chemoenzymatic method provided both enantiomers of the key alcohol intermediate with excellent enantiomeric excess (up to >99% ee) and was used in the synthesis of the drugs promethazine (B1679618) and ethopropazine. beilstein-journals.org A similar enzymatic kinetic resolution strategy could foreseeably be applied to a racemic mixture of 1-sulfanylpropan-2-ol to isolate the desired (2S)-enantiomer.

Table 2: Example of Lipase-Mediated Kinetic Resolution of a Propan-2-ol Analogue

| Racemic Substrate | Biocatalyst | Acyl Donor | Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (±)-1-(10H-phenothiazin-10-yl)propan-2-ol | Novozym 435 | Vinyl acetate (B1210297) | (R)-alcohol and (S)-acetate | >99% | beilstein-journals.org |

Development as Chiral Auxiliaries in Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. wikipedia.orgyork.ac.uk The auxiliary is removed after the reaction and can often be recycled. york.ac.uk Sulfur-containing heterocycles, often derived from amino acids, have proven to be effective chiral auxiliaries. scielo.org.mx

Given its structure, this compound is a promising candidate for development into a novel chiral auxiliary. By reacting it with an aldehyde or ketone, it could be converted into a chiral thiazolidine (B150603) or related heterocyclic derivative. This new structure could then be N-acylated and used to direct asymmetric reactions such as aldol (B89426) additions or alkylations, similar to the well-established Evans oxazolidinone auxiliaries. tcichemicals.com

For example, an N-acyl derivative of a thiazolidinethione, which could be synthesized from this compound, would provide a defined chiral environment. scielo.org.mx Deprotonation would form a chiral enolate, and the steric hindrance provided by the auxiliary would direct the approach of an electrophile (e.g., an alkyl halide or an aldehyde) to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. The development of such auxiliaries from simple, readily available chiral molecules like this compound is an active area of synthetic research.

Computational Chemistry and Mechanistic Studies of 2s 1 Sulfanylpropan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of (2S)-1-sulfanylpropan-2-ol. niscpr.res.in Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to compute various quantum chemical parameters. researchgate.netresearchgate.net These calculations can determine the molecule's optimized geometry, vibrational frequencies, and thermodynamic properties. niscpr.res.in

For instance, DFT calculations can predict the total energy of the molecule, which for a related compound, trans-4-(trifluoromethyl)cinnamic acid, was found to be 103.81 kcal/mol with a zero-point vibrational energy of 95.39 kcal/mol. niscpr.res.in Such data is vital for assessing the molecule's stability and potential reaction pathways. The accuracy of these calculations is a continuous area of research, with new basis sets like pecS-n (n = 1, 2) being developed to improve the prediction of NMR chemical shifts, a key experimental observable. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for Thiol-Containing Compounds

| Parameter | Description | Typical Calculation Method |

| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability. malayajournal.org | DFT |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | DFT |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate, corresponding to peaks in an infrared spectrum. | DFT |

Conformational Analysis and Rotational Isomerism Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgscribd.comlibretexts.org For this compound, rotation around the C-C and C-S bonds leads to various conformers with different energy levels. auremn.org.br Theoretical calculations are essential for identifying the most stable conformers and the energy barriers between them. auremn.org.br

The study of rotational isomerism is crucial as different conformers can exhibit distinct physical and chemical properties. auremn.org.br Techniques like Newman projections are used to visualize these conformations, such as the staggered and eclipsed forms. libretexts.orglibretexts.org The relative stability of these conformers is determined by factors like torsional strain and steric hindrance. libretexts.org For example, in ethane, the staggered conformation is more stable than the eclipsed conformation by approximately 3 kcal/mol due to torsional strain. libretexts.org Similar principles apply to the more complex structure of this compound.

Investigation of Reaction Mechanisms via Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a powerful computational tool for exploring the pathways of chemical reactions. fiveable.mewayne.edu A PES maps the energy of a molecule as a function of its geometry, revealing reactants, products, transition states, and intermediates. wayne.eduopentextbc.canumberanalytics.com By analyzing the PES for reactions involving this compound, such as its synthesis or degradation, researchers can elucidate the reaction mechanism. numberanalytics.com

Molecular Modeling for Ligand-Macromolecule Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)

Molecular modeling techniques are vital for understanding how this compound might interact with biological macromolecules like proteins. imist.manih.gov

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. imist.mafrontiersin.org This method is used to estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and a target protein. shd-pub.org.rs

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.govshd-pub.org.rsnih.gov Starting from a docked pose, MD simulations can assess the stability of the complex and reveal conformational changes that occur upon binding. imist.manih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that can be analyzed to understand the flexibility and interaction patterns of the complex. shd-pub.org.rs

Table 2: Key Techniques in Ligand-Macromolecule Interaction Studies

| Technique | Purpose | Information Gained |

| Molecular Docking | Predicts the binding mode of a ligand to a macromolecule. | Binding affinity, binding pose, key interacting residues. imist.mafrontiersin.org |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Stability of the complex, conformational changes, dynamic interactions. shd-pub.org.rsnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors. mdpi.comnih.gov

The process involves several steps: selecting a set of compounds with known activities, calculating various descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods to build a model that correlates these descriptors with the activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govqsartoolbox.org The reliability of a QSAR model is assessed through rigorous validation procedures. mdpi.com

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP))

The electronic properties of this compound govern its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. d-nb.infolibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character). malayajournal.orglibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity. scirp.org

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of the molecule. malayajournal.org This provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). malayajournal.org The MEP is useful for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. malayajournal.org

Advanced Analytical Characterization Methodologies for 2s 1 Sulfanylpropan 2 Ol

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatography is an indispensable tool for separating the enantiomers of chiral compounds and assessing their purity. catalysis.blog The separation relies on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). catalysis.blogeijppr.com

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers. To determine the enantiomeric excess (e.e.) of (2S)-1-sulfanylpropan-2-ol, a specialized capillary column containing a chiral stationary phase (CSP) is required. gcms.cz These phases create a chiral environment where the two enantiomers, this compound and (2R)-1-sulfanylpropan-2-ol, form transient diastereomeric complexes with different stabilities, leading to different retention times and enabling their separation. gcms.cz

Commonly used CSPs for this purpose are based on cyclodextrin (B1172386) derivatives, such as permethylated beta-cyclodextrin, which are incorporated into a polysiloxane liquid stationary phase. gcms.czlibretexts.org The selection of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters that must be optimized to achieve baseline resolution of the enantiomers.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram using the formula: e.e. (%) = |(Area R - Area S) / (Area R + Area S)| x 100 libretexts.org

Table 1: Typical Parameters for Chiral GC Analysis

| Parameter | Description |

|---|---|

| Column | Capillary column with a chiral stationary phase (e.g., Rt-βDEXsm, Chirasil-DEX CB) |

| Stationary Phase | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) in a polysiloxane polymer |

| Carrier Gas | Hydrogen or Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature Program | Optimized temperature gradient to ensure separation and efficient elution |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for chiral separations, particularly for less volatile or thermally sensitive compounds. chromatographyonline.com The separation of 1-sulfanylpropan-2-ol enantiomers is achieved using a column packed with a chiral stationary phase (CSP). eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most successful and broadly applicable for a wide range of chiral compounds, including alcohols. eijppr.comelementlabsolutions.com

The mechanism of separation relies on the "three-point rule," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric interactions) must occur between the analyte and the CSP for effective chiral recognition. aocs.org The hydroxyl and sulfhydryl groups of this compound provide key points for such interactions. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is crucial for optimizing the separation by modulating the interactions between the enantiomers and the stationary phase. aocs.org

Table 2: Common Chiral Stationary Phases for HPLC

| CSP Type | Examples | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose carbamate/ester derivatives (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol, Normal Phase, Polar Organic, or Reversed-Phase |

| Pirkle-type (brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol |

| Protein-based | Bovine Serum Albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) | Aqueous buffers (Reversed-Phase) |

| Cyclodextrin-based | β-cyclodextrin covalently linked to silica (e.g., ChiraDex®) merckmillipore.com | Reversed-phase eluents merckmillipore.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase HPLC that is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. rsc.orgnih.gov This makes HILIC an ideal technique for analyzing polar analogs or metabolites of this compound. Thiols are known to be challenging analytes due to their susceptibility to oxidation. rsc.orgunipd.it

In HILIC, a polar stationary phase (e.g., amide, diol, or bare silica) is used with a mobile phase that has a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. nih.govresearchgate.net Analytes are separated based on their partitioning between the organic-rich mobile phase and an adsorbed water layer on the stationary phase.

Coupling HILIC with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, allowing for the accurate quantification of low-level polar thiols. rsc.orgnih.gov To prevent unwanted oxidation and improve analytical accuracy, derivatization of the thiol group with reagents like N-ethyl maleimide (B117702) may be employed prior to analysis. rsc.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. revise.im

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The methyl (CH₃) protons would appear as a doublet, coupled to the adjacent CH proton. The methine (CH) proton would appear as a multiplet due to coupling with the methyl and methylene (B1212753) protons. The methylene (CH₂) protons adjacent to the sulfur atom would also be a multiplet. The hydroxyl (-OH) and sulfhydryl (-SH) protons would each appear as a singlet or a broad singlet, and their signals would disappear upon exchange with deuterium (B1214612) oxide (D₂O). docbrown.info

¹³C NMR: The carbon-13 NMR spectrum will show three distinct peaks, corresponding to the three non-equivalent carbon atoms in the structure (CH₃, CH-OH, and CH₂-SH). revise.immagritek.com The chemical shift of each carbon is influenced by the electronegativity of the attached atoms; the carbon bonded to the oxygen atom (CH-OH) would be the most downfield (highest ppm value). magritek.com

Table 3: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | ¹H NMR Splitting Pattern |

|---|---|---|---|

| ¹H | -CH₃ | ~1.2 | Doublet |

| ¹H | -CH₂-SH | ~2.5 | Multiplet |

| ¹H | -CH(OH)- | ~3.8-4.0 | Multiplet |

| ¹H | -OH | Variable | Singlet (broad) |

| ¹H | -SH | Variable (~1.5-2.0) | Singlet or Triplet |

| ¹³C | -CH₃ | ~20-25 | N/A |

| ¹³C | -CH₂-SH | ~30-35 | N/A |

| ¹³C | -CH(OH)- | ~65-70 | N/A |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. savemyexams.compages.dev For this compound, the key characteristic absorption bands would be:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. savemyexams.compages.dev

A weak, sharp absorption band around 2550-2600 cm⁻¹ for the S-H stretching vibration of the thiol group.

Strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations.

A C-O stretching vibration band typically found around 1000-1260 cm⁻¹. libretexts.org

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is used to determine the molecular weight and elemental composition of a compound. savemyexams.com In the mass spectrum of this compound (molar mass ≈ 92.16 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z = 92. The fragmentation pattern would provide structural information. Common fragmentation pathways for an alcohol-thiol would include:

Loss of a water molecule ([M-H₂O]⁺) resulting in a peak at m/z = 74. savemyexams.com

Loss of a hydrogen sulfide (B99878) molecule ([M-H₂S]⁺) resulting in a peak at m/z = 58.

Alpha-cleavage, such as the loss of a methyl radical (•CH₃) to give a fragment at m/z = 77, or loss of the •CH₂SH radical to give a fragment at m/z = 45. docbrown.info

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the precise elemental formula, which can distinguish it from isomers. mrcolechemistry.co.uk

Exploration of Biological System Interactions and Potential Bioactivity Non Clinical Focus

Investigation of Thiol-Disulfide Exchange Mechanisms in Model Biological Systems

Thiol-disulfide exchange is a fundamental reaction in biochemistry, crucial for protein folding, enzyme regulation, and maintaining cellular redox homeostasis. libretexts.orgnih.gov This reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and the release of a new thiol. wikipedia.org The general mechanism can be represented as:

RS⁻ + R'S-SR'' → RS-SR' + R''S⁻

Where RS⁻ is the attacking thiolate, and R'S-SR'' is the disulfide. nih.gov

The reactivity of a thiol in these exchange reactions is highly dependent on its pKa, which determines the concentration of the reactive thiolate anion at a given pH. wikipedia.org Factors within a biological microenvironment, such as the presence of nearby charged or polar groups, can significantly influence a thiol's pKa. nih.gov

In the context of (2S)-1-sulfanylpropan-2-ol, its potential to engage in thiol-disulfide exchange would be influenced by the stereochemistry of its chiral center and the presence of the hydroxyl group. These features could affect its binding to the active sites of enzymes that catalyze or are regulated by thiol-disulfide exchange, such as protein disulfide isomerase (PDI). nih.gov

Studies on model systems often utilize compounds like glutathione (B108866) (GSH), a ubiquitous biological thiol, to investigate the kinetics and thermodynamics of thiol-disulfide exchange. libretexts.orgnih.gov The reaction between this compound and oxidized glutathione (GSSG) in a controlled in vitro setting could provide insights into its reactivity relative to other biological thiols. The equilibrium of this reaction would be governed by the relative redox potentials of the this compound/disulfide and GSH/GSSG pairs.

Table 1: Key Factors Influencing Thiol-Disulfide Exchange

| Factor | Description | Potential Relevance to this compound |

| Thiol pKa | The pH at which the thiol group is 50% deprotonated to its reactive thiolate form. wikipedia.org | The pKa of the sulfhydryl group in this compound will dictate its nucleophilicity at physiological pH. |

| Redox Potential | A measure of the tendency of a molecule to acquire electrons and thereby be reduced. | The redox potential of the this compound/disulfide couple relative to biological pairs (e.g., GSH/GSSG) will determine the direction of the exchange reaction. |

| Steric Hindrance | The spatial arrangement of atoms in a molecule that may hinder a chemical reaction. | The chiral propan-2-ol structure may create steric effects that influence its ability to approach and react with disulfide bonds in macromolecules. |

| Enzyme Catalysis | Enzymes like thioredoxins and protein disulfide isomerases can significantly accelerate the rate of thiol-disulfide exchange. wikipedia.orgnih.gov | The specific three-dimensional structure of this compound will determine its suitability as a substrate for these enzymes. |

Studies of Its Role as a Substrate or Product in Biocatalytic Transformations

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and efficiency. core.ac.ukmt.com The chiral nature of this compound makes it a potential candidate for involvement in stereoselective enzymatic reactions.

Enzymes such as oxidoreductases, transferases, and lyases could potentially act on this compound. mt.com For instance, an alcohol dehydrogenase could oxidize the secondary alcohol group, while a sulfurtransferase might catalyze the transfer of the sulfanyl (B85325) group. The stereochemistry of the molecule would be critical for recognition and binding by the enzyme's active site. nih.gov

Conversely, this compound could be the product of a biocatalytic reaction. For example, some microbial transformations are known to produce chiral alcohols from prochiral precursors. oup.com Enzymes like C-S lyases can cleave cysteine S-conjugates to release volatile thiols, suggesting pathways by which similar structures could be generated enzymatically. researchgate.netresearchgate.net The production of enantiopure alcohols and other chiral intermediates is a significant area of industrial biocatalysis. core.ac.ukmdpi.com

Table 2: Potential Biocatalytic Transformations Involving this compound

| Enzyme Class | Potential Reaction | Substrate/Product Role | Significance |

| Oxidoreductases (e.g., Alcohol Dehydrogenase) | Oxidation of the hydroxyl group to a ketone. | Substrate | Production of a chiral keto-thiol. |

| Transferases (e.g., Sulfurtransferase) | Transfer of the sulfanyl group to an acceptor molecule. | Substrate | Involvement in metabolic pathways of sulfur compounds. |

| Lyases (e.g., C-S Lyase) | Formation from a larger precursor molecule. | Product | Potential natural biosynthetic pathway. researchgate.netresearchgate.net |

| Hydrolases | Hydrolysis of an ester or other functional group if the molecule is derivatized. | Substrate/Product | Common in metabolic and detoxification pathways. |

General Research into the Potential for Sulfur-Containing Compounds to Exhibit Biological Activities in in vitro or ex vivo Model Systems

Sulfur-containing compounds are a diverse class of molecules with a wide range of biological activities. aaspjournal.orgresearchgate.net Many natural and synthetic sulfur compounds are investigated for their potential as enzyme modulators, antioxidants, or antimicrobial agents. aaspjournal.orgbeilstein-journals.org The thiol group is a common feature in molecules studied for these properties due to its reactivity. nih.govgoogle.com

In vitro and ex vivo studies on related sulfur-containing compounds have demonstrated various effects. For example, some thiols act as antioxidants by scavenging reactive oxygen species (ROS) or by participating in enzymatic antioxidant systems. mdpi.com The thiol group can be oxidized to sulfenic, sulfinic, and sulfonic acids by ROS. mdpi.comfrontiersin.org

Furthermore, certain sulfur-containing molecules can modulate the activity of enzymes. This can occur through direct interaction with the enzyme's active site, potentially forming covalent bonds with cysteine residues or through allosteric effects. bezmialemscience.org Fluorescent probes containing thiol-reactive groups have been developed to study sulfane sulfur species in biological systems, highlighting the utility of such moieties in probing biological function. nih.govnih.gov

While specific studies on this compound are limited, the activities of structurally similar compounds provide a basis for hypothesizing its potential roles. For instance, other small, functionalized thiols have been investigated for a range of bioactivities, from antimicrobial to anticancer effects in cell-based assays. beilstein-journals.orgmdpi.com

Table 3: Examples of Biological Activities of Sulfur-Containing Compounds in Model Systems

| Compound Class | Biological Activity Investigated | Model System | Reference |

| Allicin (from Garlic) | Antimicrobial, Anti-inflammatory, Antioxidant | In vitro assays, Cell culture | aaspjournal.org |

| Glutathione | Antioxidant, Redox buffer | Cell culture, In vitro reactions | libretexts.orgscispace.com |

| Thiophene Derivatives | Cytotoxic activity | Colon carcinoma cell lines | mdpi.com |

| Ovalicin Sesquiterpenoids (Sulfur-containing) | Antifungal activity | Plant pathogenic fungi | beilstein-journals.org |

Conceptual Studies of Interactions with Biological Macromolecules in Controlled Environments

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is fundamental to their biological function. For this compound, these interactions would be governed by a combination of covalent and non-covalent forces.

Covalent Interactions: The primary covalent interaction would be the formation of disulfide bonds with cysteine residues in proteins through thiol-disulfide exchange, as discussed previously. wikipedia.org

Non-covalent Interactions: These are crucial for the initial binding and orientation of the molecule within a macromolecule's binding pocket. nih.gov

Hydrogen Bonding: The hydroxyl and sulfhydryl groups of this compound can act as both hydrogen bond donors and acceptors.

Hydrophobic Interactions: The propyl backbone can engage in hydrophobic interactions with nonpolar regions of a macromolecule.

S-H/π Interactions: The thiol group can engage in favorable interactions with aromatic rings found in amino acid residues like phenylalanine, tyrosine, and tryptophan. acs.org

Computational modeling and molecular docking are valuable tools for conceptual studies of these interactions. By simulating the docking of this compound into the active sites of known enzymes (e.g., thioredoxin, glutathione S-transferase), researchers can predict potential binding modes and affinities. Such studies can generate hypotheses about which proteins it might interact with and how its specific stereochemistry influences these interactions. These computational approaches can guide further experimental work in controlled in vitro systems. nih.gov

Future Research Directions for 2s 1 Sulfanylpropan 2 Ol

Development of Novel and Sustainable Stereoselective Synthetic Routes

The efficient and environmentally benign synthesis of enantiomerically pure (2S)-1-sulfanylpropan-2-ol is a primary objective for future research. While classical methods exist, there is a substantial need for the development of novel routes that are both highly stereoselective and sustainable.

Future investigations should prioritize chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis. jocpr.comresearchgate.net A promising area of research is the dynamic kinetic resolution (DKR) of racemic 1-sulfanylpropan-2-ol. This approach could couple a highly enantioselective enzymatic acylation, often catalyzed by lipases, with an in-situ racemization of the unreacted alcohol enantiomer using a metal catalyst. wikipedia.orgnih.govnih.gov The development of a successful DKR process would theoretically allow for the conversion of the racemic starting material into the desired (S)-enantiomer with a yield approaching 100%.

Key research goals in this area include:

Screening and engineering of robust lipases or esterases that exhibit high enantioselectivity (E-value) and activity towards 1-sulfanylpropan-2-ol or its derivatives. researchgate.netjocpr.commdpi.com

The design and optimization of compatible racemization catalysts, such as ruthenium complexes, that function under conditions amenable to the enzyme. nih.gov

Development of integrated one-pot processes to streamline the synthesis and minimize purification steps.

The table below outlines a comparison of potential future synthetic strategies for this compound.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Chemoenzymatic DKR | High theoretical yield (~100%), high enantiopurity. | Catalyst compatibility, enzyme stability, process optimization. |

| Asymmetric Hydrogenation | Atom-economical, potentially high turnover numbers. | Development of specific catalysts for keto-thiols, substrate specificity. |

| Enzymatic Desymmetrization | High enantioselectivity from prochiral substrates. | Design and synthesis of suitable prochiral precursors. |

Expansion of Its Utility as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. researchgate.netwikipedia.orgosi.lvsigmaaldrich.comtcichemicals.comwilliams.edu While the use of chiral oxazolidinones and other auxiliaries is well-established, the potential of this compound as a versatile chiral auxiliary remains underexplored. wikipedia.org

Future research should focus on systematically evaluating the performance of this compound as a chiral auxiliary in a range of carbon-carbon bond-forming reactions. The presence of both a hydroxyl and a sulfhydryl group allows for the formation of various derivatives, such as thiazolidinethiones, which could serve as effective chiral controllers.

Specific areas for investigation include:

Asymmetric Aldol (B89426) Reactions: Derivatives of this compound can be used to form chiral enolates. Research should investigate the diastereoselectivity of their reactions with various aldehydes, aiming to establish predictable models for stereochemical outcomes, similar to the well-known Evans' auxiliaries. researchgate.netnih.gov

Asymmetric Michael Additions: The auxiliary can be used to direct the conjugate addition of nucleophiles to α,β-unsaturated systems. Studies should explore the facial selectivity induced by the auxiliary's stereocenter. wikipedia.org

Diels-Alder Reactions: Acrylate or enoate derivatives incorporating the chiral auxiliary could be synthesized and their efficacy in controlling the endo/exo and facial selectivity of cycloaddition reactions should be examined.

The effectiveness of the auxiliary in these reactions can be quantified by determining the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the products, providing valuable data for synthetic chemists.

Deeper Mechanistic Investigations of Its Role in Biocatalytic Processes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.govnih.govresearchgate.net Ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs) are particularly relevant for the production of chiral alcohols. nih.govnih.gov Future research should delve into the mechanistic details of how these enzymes interact with sulfur-containing substrates like those related to this compound.

A key research direction is the identification and engineering of KREDs or ADHs capable of reducing a precursor like 1-sulfanylpropan-2-one with high enantioselectivity to produce this compound. This would involve screening enzyme libraries and employing protein engineering to tailor the active site for optimal binding and stereocontrol of this specific substrate. nih.govresearchgate.netutexas.edu

Furthermore, fundamental mechanistic studies are needed to understand the influence of the thiol group on enzyme activity and selectivity. Research has shown that sulfur compounds can inhibit certain dehydrogenases, such as aldehyde dehydrogenase (ALDH), by interacting with key cysteine residues in the active site. nih.gov Understanding these interactions is crucial for designing effective biocatalytic processes.

Future mechanistic investigations could employ:

Kinetic studies to determine the substrate specificity and inhibition patterns of various ADHs with 1-sulfanylpropan-2-one and related compounds.

X-ray crystallography to obtain structural snapshots of the enzyme-substrate complex, revealing the precise interactions that govern stereoselectivity.

Site-directed mutagenesis to probe the roles of specific active-site amino acid residues in substrate binding and catalysis.

Exploration of Green Chemistry Principles in its Production and Derivatization

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. mdpi.comnih.govresearchgate.netwhiterose.ac.uk Future research on this compound must integrate these principles across its entire lifecycle, from synthesis to application.

A significant opportunity lies in the use of renewable feedstocks. The precursor, propylene (B89431) glycol, can be produced from glycerol, a byproduct of biodiesel production. nih.govadvancedbiofuelsusa.infoadm.comeesi.org Research should focus on developing efficient and selective methods to convert bio-derived propylene glycol into this compound, thereby creating a fully renewable production pathway.

The evaluation of the "greenness" of synthetic routes should be a standard practice. This involves the use of green chemistry metrics to quantify the environmental impact of different processes. mdpi.comnih.govresearchgate.netwhiterose.ac.uksemanticscholar.org

| Green Chemistry Metric | Definition | Application to this compound Synthesis |

| Atom Economy | (MW of desired product / MW of all reactants) x 100% | To compare the efficiency of different synthetic routes in incorporating reactant atoms into the final product. jocpr.comyoutube.com |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | To provide a more practical measure of efficiency by considering reaction yield. whiterose.ac.uksemanticscholar.org |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | To assess the overall process efficiency, including solvents, reagents, and process aids. |

| E-Factor | Total waste (kg) / Product (kg) | To quantify the amount of waste generated per unit of product. |

Future research should aim to design synthetic routes and derivatization procedures that maximize atom economy and RME while minimizing the E-Factor and PMI. This includes the use of catalytic reagents over stoichiometric ones, minimizing the use of protecting groups, and selecting safer, recyclable solvents. mdpi.comresearchgate.net

Advanced Computational Modeling for Predicting Reactivity and Stereocontrol in Novel Transformations

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the stereochemical outcomes of asymmetric reactions. acs.org For this compound, advanced computational modeling offers a powerful approach to guide experimental work and accelerate the discovery of new applications.

Future research should leverage Density Functional Theory (DFT) and other computational methods to:

Model Transition States: By calculating the energies of the diastereomeric transition states, researchers can predict the stereoselectivity of reactions where this compound or its derivatives are used as reactants or chiral auxiliaries. acs.orgnih.govresearchgate.netacs.orguq.edu.au This is particularly valuable for understanding the origins of stereocontrol in aldol, Michael, and other asymmetric transformations.

Simulate Enzyme-Substrate Interactions: Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the binding of substrates within the active site of enzymes like ketoreductases. These models can help rationalize observed stereoselectivities and guide protein engineering efforts to create more efficient and selective biocatalysts.

Predict Reactivity: Computational models can predict the reactivity of the thiol and hydroxyl groups in various chemical environments, aiding in the design of new derivatization strategies and the exploration of novel reactions. nih.govresearchgate.netacs.orguq.edu.au

For example, DFT calculations can be used to investigate the kinetics and thermodynamics of thiol additions to various Michael acceptors, providing insights that can help in designing new applications for this compound in bioconjugation or materials science. nih.govuq.edu.au These computational studies can significantly reduce the amount of empirical screening required, making the research and development process more efficient and sustainable. researchgate.net

Q & A

Basic Research Questions

Q. How can enantiomeric purity of (2S)-1-sulfanylpropan-2-ol be determined experimentally?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with HPLC/GC. Mobile phase optimization (e.g., hexane:isopropanol ratios) is critical for resolving enantiomers .

- NMR with Chiral Shift Reagents : Add europium-based reagents (e.g., Eu(hfc)₃) to induce distinct chemical shifts for enantiomers .

- Polarimetry : Measure optical rotation and compare to literature values for the (2S)-configured compound.

Q. What synthetic routes are available for this compound, and how do reaction conditions influence stereoselectivity?

- Synthetic Pathways :

| Method | Starting Material | Key Conditions | Stereoselectivity Control |

|---|---|---|---|

| Asymmetric Reduction | 1-Sulfanylpropan-2-one | Chiral catalysts (e.g., BINAP-Ru) | Catalyst choice dictates S/R ratio |

| Nucleophilic Substitution | Epoxide derivatives | Thiol nucleophile, polar solvents | Steric hindrance guides configuration |

- Critical Factors : Temperature, solvent polarity, and catalyst loading significantly impact yield and enantiomeric excess (ee).

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Analysis Framework :

Reproducibility Checks : Validate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, substrate concentration) .

Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray crystallography or advanced NMR (e.g., NOESY) to rule out structural misassignment .

- Case Study : Discrepancies in enzyme inhibition studies may arise from residual solvents (e.g., DMSO) altering protein conformation .

Q. What strategies optimize the metabolic stability of this compound derivatives without compromising enantiomeric integrity?

- Approaches :

- Structural Modifications : Introduce fluorine atoms or methyl groups at metabolically vulnerable sites (e.g., β-carbon) to block oxidation .

- Prodrug Design : Mask the sulfhydryl group with labile protecting groups (e.g., acetyl) to enhance stability until target delivery .

- Experimental Validation :

- Conduct microsomal stability assays (human/rat liver microsomes) to quantify half-life improvements.

- Monitor ee pre- and post-modification via chiral HPLC .

Q. How do solvent effects influence the kinetic resolution of this compound in enzymatic catalysis?

- Mechanistic Insights :

- Solvent Polarity : Hydrophobic solvents (e.g., toluene) enhance enzyme rigidity, improving stereoselectivity in transesterification reactions .

- Water Activity : Controlled water content (e.g., using molecular sieves) prevents enzyme denaturation in non-aqueous media.

- Data-Driven Optimization :

- Use a Design of Experiments (DoE) approach to model interactions between solvent, temperature, and enzyme loading .

Data Contradiction & Validation

Q. What analytical techniques are most reliable for distinguishing this compound from its diastereomers or regioisomers?

- Techniques :

- X-ray Crystallography : Resolves absolute configuration unambiguously .

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers with identical molecular formulas but distinct fragmentation patterns .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for designing kinase inhibitors?

- Rational Design :

- The sulfhydryl group acts as a hydrogen-bond donor to ATP-binding pockets (e.g., tyrosine kinases).

- Merge with pharmacophores (e.g., pyridine rings) to enhance binding affinity .

- Validation :

- Perform molecular docking simulations (e.g., AutoDock Vina) followed by in vitro kinase assays (e.g., ADP-Glo™) .

Methodological Considerations

Q. What precautions are necessary to prevent racemization during large-scale synthesis of this compound?

- Best Practices :

- Avoid high temperatures (>60°C) and strongly acidic/basic conditions.

- Use inert atmospheres (N₂/Ar) to minimize oxidative degradation of the sulfhydryl group .

- Quality Control : Implement in-line FTIR to monitor real-time ee during continuous flow synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.